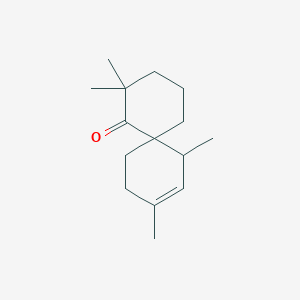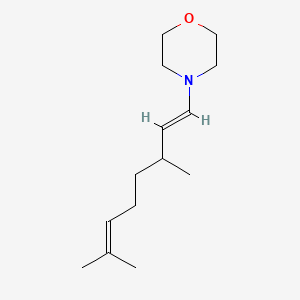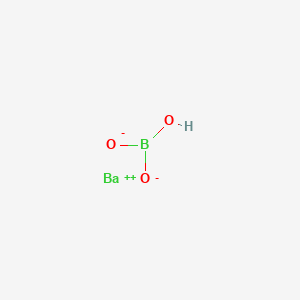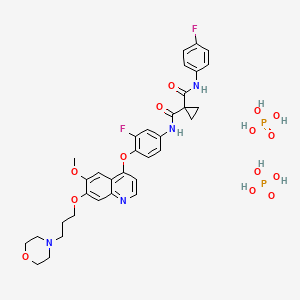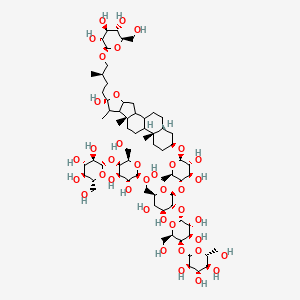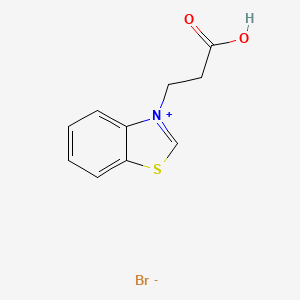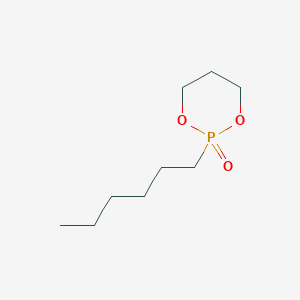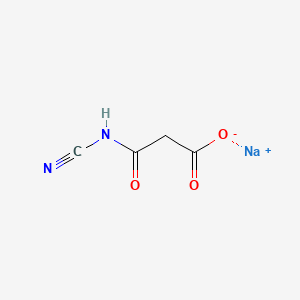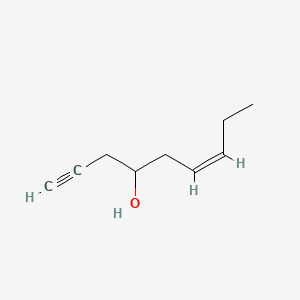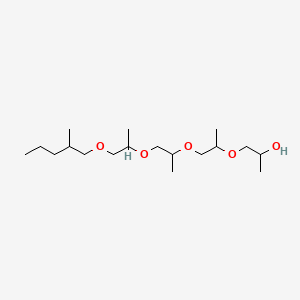
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a chemical compound known for its unique structure and properties. It is a polyether compound with multiple oxygen atoms in its backbone, which contributes to its high solubility in water and other polar solvents. This compound is often used in various industrial and scientific applications due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of enzyme interactions and protein folding.
Medicine: As a component in drug formulations and delivery systems.
Industry: In the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7,10,13-Tetramethyl-5,8,11,14-tetraoxa-2-thiaheptadecan-16-ol
- Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol
Uniqueness
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is unique due to its specific polyether structure, which provides high solubility and chemical stability. Compared to similar compounds, it offers better performance in certain applications, such as drug delivery and polymer production, due to its ability to interact with a wide range of molecules.
Eigenschaften
CAS-Nummer |
125328-89-4 |
|---|---|
Molekularformel |
C18H38O5 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3 |
InChI-Schlüssel |
VNYBKJBTQVWUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


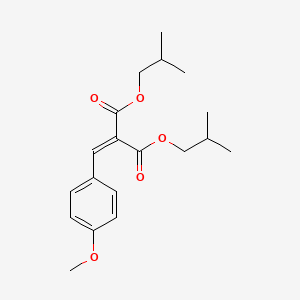
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
